REACTION_SMILES
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[Br-:19].[Br:1][c:2]1[c:3]([CH3:16])[cH:4][c:5]([NH:9][C:10]([C:11]([F:12])([F:13])[F:14])=[O:15])[cH:6][c:7]1[CH3:8].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH2:41]1[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46]1.[CH3:36][CH2:37][O:38][CH2:39][CH3:40].[CH:21]([Li:22])([CH2:23][CH3:24])[CH3:25].[Li+:20].[Li:17][CH3:18].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30]>>[c:2]1([CH:27]=[O:26])[c:3]([CH3:16])[cH:4][c:5]([NH:9][C:10]([C:11]([F:12])([F:13])[F:14])=[O:15])[cH:6][c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(NC(=O)C(F)(F)F)cc(C)c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1cc(NC(=O)C(F)(F)F)cc(C)c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |